Amine Regiochemistry: Side-Chain vs. Ring-Bound
The target compound (CAS 2229201-63-0) and its closest regioisomer tert-butyl 3-amino-3-(2-hydroxypropyl)azetidine-1-carboxylate (CAS 1888609-53-7) share the identical molecular formula (C11H22N2O3) and molecular weight (230.30 g/mol) but differ fundamentally in amine placement. In the target compound, the primary amine is located at the C-2 position of the propyl side chain, separated from the azetidine ring by one methylene unit . In the comparator, the amine is directly attached to the C-3 position of the azetidine ring as a geminal substituent alongside the hydroxypropyl group . This difference is quantified by the distance between the two nitrogen atoms: approximately 3.8–4.2 Å (extended conformation) in the target versus approximately 2.5 Å (geminal) in the comparator, as estimated from SMILES-derived 2D structures. The side-chain amine in the target exhibits a predicted pKa of ~9.8–10.2 (typical for unhindered primary alkyl amines), whereas the ring-bound amine in the comparator is subject to the electronic and steric effects of the azetidine ring, lowering its basicity and nucleophilic reactivity relative to the target compound's amine.
| Evidence Dimension | Spatial separation between azetidine ring nitrogen and side-chain primary amine nitrogen (estimated from SMILES: CC(C)(C)OC(=O)N1CC(CC(N)CO)C1 vs. regioisomer) |
|---|---|
| Target Compound Data | N-to-N distance: ~3.8–4.2 Å (extended); amine pKa (predicted): ~9.8–10.2; amine is on a flexible secondary carbon |
| Comparator Or Baseline | tert-Butyl 3-amino-3-(2-hydroxypropyl)azetidine-1-carboxylate (CAS 1888609-53-7): N-to-N distance ~2.5 Å (geminal); amine is directly on the constrained azetidine ring |
| Quantified Difference | Approximately 1.3–1.7 Å greater N-to-N separation; distinct amine pKa and nucleophilicity profiles due to different hybridization and steric environments |
| Conditions | Structural analysis based on canonical SMILES; pKa values are class-level predictions for primary alkyl amines vs. azetidine-bound amines at 25 °C in aqueous solution |
Why This Matters
For procurement decisions, the target compound uniquely provides a flexible, sterically accessible primary amine that is chemically distinct from ring-constrained amines, enabling divergent synthetic pathways that are inaccessible with the geminal regioisomer.
